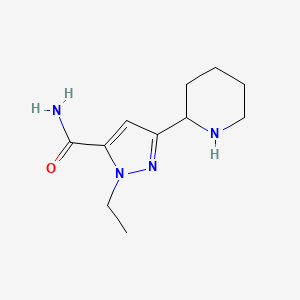

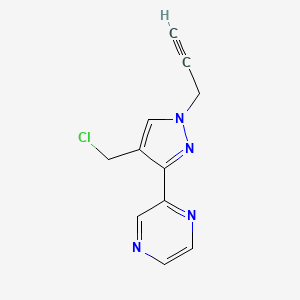

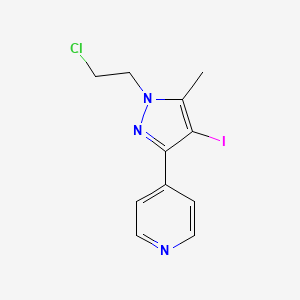

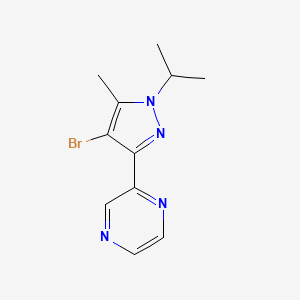

2-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine

Descripción general

Descripción

Azidomethylpyridine compounds are a class of organic compounds containing a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and an azidomethyl group, which contains a carbon atom linked to an azide group (N3). These compounds are often used as intermediates in the synthesis of more complex organic molecules .

Synthesis Analysis

The synthesis of azidomethylpyridine compounds can involve various chemical reactions. For instance, pyridine ring synthesis can be achieved through aza-Diels–Alder reaction . Another approach takes advantage of [4 + 2] cycloaddition reactions of 1-azadiene derivatives .Molecular Structure Analysis

The molecular structure of azidomethylpyridine compounds can be determined using various spectroscopic techniques. The exact structure would depend on the specific positions of the azidomethyl and methyl groups on the pyridine ring .Chemical Reactions Analysis

Azidomethylpyridine compounds can undergo various chemical reactions. For example, nucleophilic substitution reactions are common in pyridines . The reactivity of these compounds can also be influenced by the presence of the azide group, which can participate in click reactions, a class of reactions used widely in chemical biology and materials science.Physical And Chemical Properties Analysis

The physical and chemical properties of azidomethylpyridine compounds, such as their density, melting point, boiling point, and molecular weight, can be determined using various analytical techniques .Aplicaciones Científicas De Investigación

Photoreactions and Proton Transfer

Research by Vetokhina et al. (2012) on derivatives of 2-(1H-pyrazol-5-yl)pyridine, closely related to the chemical , revealed molecules capable of undergoing three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes demonstrate the versatility of pyrazole-pyridine derivatives in photochemical studies, which could be applicable to the development of new photoluminescent materials or sensors (Vetokhina et al., 2012).

Catalysis and Oligomerization

Nyamato et al. (2015) synthesized complexes involving pyrazolyl-(phosphinoyl)pyridine ligands for the catalysis of ethylene oligomerization. These complexes demonstrate the role of pyrazole-pyridine derivatives in catalyzing significant chemical processes, potentially offering new pathways for the synthesis of oligomers with specific applications in industry and materials science (Nyamato et al., 2015).

Luminescent Materials

The study of luminescent lanthanide compounds and iron complexes featuring derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine by Halcrow (2005) highlights the potential of pyrazole-pyridine ligands in creating materials with unique thermal and photochemical properties. These findings could be pivotal for the development of new luminescent materials for use in technology and bioimaging applications (Halcrow, 2005).

Biomedical Applications

Donaire-Arias et al. (2022) provide a comprehensive overview of the biomedical applications of pyrazolo[3,4-b]pyridines, which are closely related to the target compound. This includes the synthesis of such compounds and their utility in various therapeutic contexts, suggesting the potential of 2-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine derivatives in drug development (Donaire-Arias et al., 2022).

Novel Heterocyclic Systems

Bliznets et al. (2004) describe the synthesis of a new tricyclic system containing a 3-(tetrazol-5-yl)pyridine unit from 2-azidomethyl derivatives. This showcases the utility of azidomethyl-pyrazole-pyridine derivatives in constructing novel heterocyclic systems that could have applications in materials science, pharmaceuticals, and chemical synthesis (Bliznets et al., 2004).

Safety and Hazards

Like many organic compounds, azidomethylpyridine compounds can pose safety hazards. They might be harmful if swallowed, in contact with skin, or if inhaled. They might also cause skin and eye irritation . Always refer to the specific Material Safety Data Sheet (MSDS) for detailed safety information.

Mecanismo De Acción

The mode of action would depend on the specific targets of the compound. For example, if the compound targets an enzyme, it could inhibit or enhance the enzyme’s activity, leading to changes in biochemical pathways within the cell .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors, such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

The compound’s action could result in various molecular and cellular effects, depending on its targets and mode of action. These effects could range from changes in gene expression to alterations in cellular signaling pathways .

Environmental factors, such as temperature, pH, and the presence of other chemicals, could influence the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

2-[4-(azidomethyl)-1-methylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N6/c1-16-7-8(6-13-15-11)10(14-16)9-4-2-3-5-12-9/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZKVSDWOPXSPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=CC=N2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.